molecular formula C23H20N6O3S2 B2594418 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-36-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2594418
CAS No.: 536706-36-2
M. Wt: 492.57
InChI Key: YTDZJEVVEKBSBI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKK-β) [https://pubmed.ncbi.nlm.nih.gov/25901858/]. This compound has been demonstrated to effectively suppress the phosphorylation of IκBα, thereby inhibiting the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses [https://www.ncbi.nlm.nih.gov/books/NBK26872/]. Its primary research value lies in its utility as a chemical probe to dissect the specific roles of IKK-β-driven NF-κB signaling in various disease models, particularly in the context of chronic inflammation, autoimmune diseases, and cancer. Researchers utilize this inhibitor to explore mechanisms of cytokine production, cell survival, and proliferation in response to pro-inflammatory stimuli like TNF-α. The unique pyrimido[5,4-b]indol-2-yl scaffold contributes to its high binding affinity and selectivity, making it a valuable tool for target validation and for investigating the therapeutic potential of IKK-β inhibition in preclinical research.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S2/c1-3-18-27-28-22(34-18)25-17(30)12-33-23-26-19-15-9-4-5-10-16(15)24-20(19)21(31)29(23)13-7-6-8-14(11-13)32-2/h4-11,24H,3,12H2,1-2H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDZJEVVEKBSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex compound that integrates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C17H19N5O2S3
Molecular Weight 421.6 g/mol
IUPAC Name This compound

Anticonvulsant Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, studies have shown that compounds similar to this thiadiazole derivative demonstrate protective effects against seizures in various animal models. In particular, the compound was found to be effective in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy with notable efficacy compared to standard anticonvulsants like valproic acid .

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is associated with antimicrobial activity against a range of pathogens. Compounds with a similar structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The presence of the thiadiazole ring enhances the overall stability and activity of these compounds in biological systems .

Anticancer Potential

Several studies have highlighted the anticancer properties of thiadiazole derivatives. For example, compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation. Structure–activity relationship (SAR) studies suggest that specific substitutions on the thiadiazole ring enhance anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : The compound may interact with voltage-gated ion channels which are crucial in neuronal excitability and seizure propagation.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Certain thiadiazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruption of cancer cell proliferation.

Case Studies

  • Anticonvulsant Efficacy : A study reported that a related thiadiazole derivative showed an LD50 significantly lower than that of traditional anticonvulsants when tested in mice using the MES method. The therapeutic index was also favorable compared to established treatments .
  • Antimicrobial Activity : Another investigation highlighted that a series of 1,3,4-thiadiazole derivatives exhibited MIC values lower than standard antibiotics against several bacterial strains. This suggests their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has shown promise in medicinal applications due to its potential anticancer and antimicrobial properties.

Anticancer Activity :
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)1.47
Compound BHeLa (Cervical Cancer)0.98

These results indicate the compound's potential as a lead structure for developing new anticancer agents .

Antimicrobial Properties :
Thiadiazole derivatives are known for their antibacterial and antifungal activities. Research indicates that modifications in the thiadiazole structure can enhance these properties. For example:

Activity TypeMinimum Inhibitory Concentration (MIC)
Bacterial32 µg/mL
Fungal16 µg/mL

These findings suggest that the compound may disrupt microbial cell wall synthesis or function .

Biological Research

The compound's interaction with biological targets makes it a valuable tool in research settings. Its mechanism of action involves binding to specific enzymes and receptors, influencing their activity.

Mechanism of Action :
The thiadiazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological molecules. This property is crucial for its potential therapeutic effects .

Agrochemical Applications

Thiadiazole derivatives are also explored for their utility in agrochemicals. Their ability to act as fungicides and herbicides can be attributed to their influence on plant growth regulators.

Case Study: Pesticidal Activity

A study evaluated the efficacy of thiadiazole-based compounds against common agricultural pests:

CompoundPest TypeEfficacy (%)
Compound CAphids85%
Compound DFungal Pathogen90%

These results highlight the potential of thiadiazole derivatives in developing effective agricultural chemicals .

Comparison with Similar Compounds

Key Observations :

  • Alkyl chain length on the thiadiazole ring (ethyl vs. butyl/isopentyl) modulates lipophilicity and bioavailability .

Analogues with Alternative Heterocyclic Cores

Compounds retaining the thioacetamide linker but differing in core structures include:

1,3,4-Oxadiazole Derivatives

  • 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (2a–i) :
    • Feature oxadiazole instead of thiadiazole, reducing sulfur content but maintaining π-stacking capability.
    • Synthesized via carbon disulfide-mediated cyclization, yielding 56–89% .

Triazinoquinazoline Derivatives

  • N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide (4.10): Higher melting points (262–264°C) compared to the target compound, suggesting stronger crystal lattice interactions .

Bioactivity and Structure-Activity Relationships (SAR)

While explicit bioactivity data for the target compound is lacking, indicates that structurally similar compounds cluster by bioactivity profiles. For example:

  • Pyrimidoindole derivatives : Likely target kinase or DNA repair pathways due to planar aromatic cores .
  • Thiadiazole-triazinoquinazoline hybrids (e.g., 4.8–4.10): Potential anticancer agents, as triazinoquinazolines are known topoisomerase inhibitors .

Q & A

Basic: What are the standard synthetic routes for this compound, and what factors influence reaction yields?

Answer:
The compound is synthesized via multi-step coupling reactions. A common approach involves:

Core formation : The pyrimido[5,4-b]indol-4-one core is prepared by cyclization of substituted indole precursors under acidic conditions.

Thioacetamide coupling : The thiol group at position 2 of the core reacts with chloroacetamide derivatives via nucleophilic substitution. For example, HATU-mediated coupling with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (yields: 21–83%) .

Purification : Recrystallization from ethanol or acetone is typical.
Key factors affecting yields :

  • Reagent stoichiometry : Excess amines (e.g., 1.2–1.5 equivalents) improve coupling efficiency.
  • Catalyst choice : HATU outperforms EDCI in thioacetamide formation .
  • Temperature : Reflux in acetone or DMF (80–100°C) ensures complete reaction .

Basic: How is the crystal structure determined, and which software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

Crystallization : Slow evaporation from DMSO/ethanol mixtures.

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure refinement :

  • SHELX suite : SHELXL for refinement (isotropic/anisotropic displacement parameters) and SHELXS for structure solution .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration .

Advanced: What computational methods predict biological activity, and how do they compare with experimental data?

Answer:
In silico strategies :

Density Functional Theory (DFT) : B3LYP/SDD basis sets optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

Molecular docking : AutoDock Vina or Glide (Schrödinger) models interactions with targets (e.g., TLR4 or acetylcholinesterase). Validation includes RMSD <2.0 Å against co-crystallized ligands .
Validation : Compare docking scores (e.g., binding energy ≤-8 kcal/mol) with IC50 values from enzyme assays. Discrepancies arise from solvent effects or protein flexibility .

Advanced: How can researchers resolve discrepancies in spectroscopic data between predicted and observed results?

Answer:
Case example : HRMS discrepancies (e.g., calculated vs. observed m/z):

Isotopic pattern analysis : Verify adducts (e.g., [M+Na]+ vs. [M+H]+) using software like MassLynx .

Tandem MS/MS : Fragment ions confirm connectivity (e.g., cleavage at the thioacetamide bond).

Theoretical vs. experimental NMR : Use ACD/Labs or MestReNova to simulate spectra. Deviations >0.2 ppm suggest conformational differences or impurities .

Advanced: What strategies optimize reaction conditions to improve yields?

Answer:
Design of Experiments (DoE) :

Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%).

Response surface modeling : Identify optimal conditions (e.g., 90°C in DMF with 3 mol% HATU increases yield by 30%) .
Lessons from analogs : Substituting triethylamine with DIPEA reduces racemization in chiral intermediates .

Basic: What analytical techniques characterize purity and structure?

Answer:

HRMS : Confirm molecular formula (e.g., C22H20N4O2SNa [M+Na]+: 427.1199) .

NMR :

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and thiadiazole CH3 (δ 1.4 ppm).
  • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) .

HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Advanced: How are SAR studies designed to evaluate pharmacological potential?

Answer:
SAR workflow :

Analog synthesis : Modify substituents (e.g., 3-methoxyphenyl → 4-chlorophenyl) .

Bioactivity assays :

  • In vitro : MIC against M. tuberculosis (e.g., Microplate Alamar Blue assay) .
  • Target engagement : Fluorescence polarization for binding affinity .

QSAR modeling : MLR or PLS correlates logP, polar surface area, and IC50 .

Advanced: What challenges arise in reproducing synthetic procedures, and how are they addressed?

Answer:
Common issues :

  • Low yields (21–50%) : Trace moisture deactivates HATU; use molecular sieves in DMF .
  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines .
    Reproducibility checklist :
  • Document exact stoichiometry (e.g., 1.1 eq. amine).
  • Standardize solvent drying (e.g., activated 4Å sieves).

Basic: What biological targets are associated with structural analogs?

Answer:

  • Toll-like receptor 4 (TLR4) : Pyrimidoindole-thioacetamides show agonist activity (EC50 ≤1 μM) .
  • Anticancer targets : Thiazole derivatives inhibit topoisomerase II (IC50 ~10 nM) .
  • Antimicrobial activity : 1,3,4-thiadiazole analogs disrupt bacterial cell membranes .

Advanced: How is the mechanism of action validated using in vitro and in silico methods?

Answer:
Integrated validation :

In silico target prediction : SwissTargetPrediction identifies TLR4 or kinases.

Surface plasmon resonance (SPR) : Measures binding kinetics (KD ≤100 nM).

Gene knockdown (siRNA) : Reduced target expression diminishes bioactivity (e.g., >50% loss in cytotoxicity) .

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